molecular formula C7H13Cl2N3O2 B2895385 ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride CAS No. 2138039-31-1

ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride

Cat. No.: B2895385
CAS No.: 2138039-31-1
M. Wt: 242.1
InChI Key: LUTQZJVONJDNNK-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride typically involves the reaction of ethyl 4-formyl-1H-imidazole-5-carboxylate with an amine source under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce primary amines. Substitution reactions can lead to a wide range of substituted imidazole derivatives with varying functional groups.

Scientific Research Applications

Ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Similar in structure but contains an indole ring instead of an imidazole ring.

    Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate: Contains a pyrazole ring instead of an imidazole ring.

    Ethyl 4-(aminomethyl)-1H-triazole-5-carboxylate: Contains a triazole ring instead of an imidazole ring.

Uniqueness

Ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate dihydrochloride is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new therapeutic agents and chemical processes.

Properties

IUPAC Name

ethyl 5-(aminomethyl)-1H-imidazole-4-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-2-12-7(11)6-5(3-8)9-4-10-6;;/h4H,2-3,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTQZJVONJDNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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